molecular formula C9H8BrClO B1446668 1-(5-Bromo-2-chlorophenyl)propan-2-one CAS No. 1525469-49-1

1-(5-Bromo-2-chlorophenyl)propan-2-one

Cat. No. B1446668
CAS RN: 1525469-49-1
M. Wt: 247.51 g/mol
InChI Key: DOOLBTDUXCPHHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“1-(5-Bromo-2-chlorophenyl)propan-2-one” is used as an important intermediate for raw material and intermediate used in organic synthesis, agrochemical, pharmaceutical, and dyestuff field .


Synthesis Analysis

The synthesis of “1-(5-Bromo-2-chlorophenyl)propan-2-one” could be related to the synthesis of chalcone derivatives, which have revealed an array of pharmacological and biological effects . Another related compound, ketamine, has been synthesized using a hydroxy ketone intermediate .


Molecular Structure Analysis

The molecular formula of “1-(5-Bromo-2-chlorophenyl)propan-2-one” is C9H8BrClO . It is structurally similar to chalcones, which are open-chain flavonoids with two aromatic rings linked by an aliphatic three-carbon chain .

Scientific Research Applications

Synthesis of Enantiomerically Pure Compounds

The compound is used in the synthesis of enantiomerically pure 1-(5-bromo-2-chlorophenyl)-1-(4-ethoxyphenyl)ethanes . This process involves a 7-step procedure that starts from (5-bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone . The key step is the resolution of 2-(5-bromo-2-chlorophenyl)-2-(4-ethoxyphenyl)acetic acid .

Development of SGLT2 Inhibitors

The compound is used in the development of Sodium-dependent glucose cotransporter 2 (SGLT2) inhibitors . These inhibitors are promising antidiabetic agents . The compound is used as a building block for the incorporation of the diarylethane aglycone during the synthesis .

Improvement of Hypoglycemic Activity

The compound is used to improve the hypoglycemic activity of certain drugs . This involves replacing one of the two H atoms in the methylene group between the two benzene rings in dapagliflozin molecule by a methyl group .

Nonlinear Optical Properties

The compound and its derivatives have been investigated for their linear optical, second and third-order nonlinear optical (NLO) properties. These studies are essential for their potential applications in semiconductor devices.

Organic Synthesis

The compound is used as an important intermediate for raw material and intermediate used in organic synthesis .

Agrochemical Applications

The compound is used in the agrochemical field as an important intermediate .

Pharmaceutical Applications

The compound is used in the pharmaceutical field as an important intermediate .

Dyestuff Applications

The compound is used in the dyestuff field as an important intermediate .

Future Directions

The future directions of “1-(5-Bromo-2-chlorophenyl)propan-2-one” could be related to its use as an intermediate in the synthesis of other compounds. For instance, it is used as an important intermediate in the organic synthesis, agrochemical, pharmaceutical, and dyestuff field . Furthermore, chalcone derivatives, which have a similar structure, continue to show promise for new drug investigations .

properties

IUPAC Name

1-(5-bromo-2-chlorophenyl)propan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrClO/c1-6(12)4-7-5-8(10)2-3-9(7)11/h2-3,5H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOOLBTDUXCPHHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC1=C(C=CC(=C1)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.51 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(5-Bromo-2-chlorophenyl)propan-2-one
Reactant of Route 2
Reactant of Route 2
1-(5-Bromo-2-chlorophenyl)propan-2-one
Reactant of Route 3
Reactant of Route 3
1-(5-Bromo-2-chlorophenyl)propan-2-one
Reactant of Route 4
Reactant of Route 4
1-(5-Bromo-2-chlorophenyl)propan-2-one
Reactant of Route 5
Reactant of Route 5
1-(5-Bromo-2-chlorophenyl)propan-2-one
Reactant of Route 6
Reactant of Route 6
1-(5-Bromo-2-chlorophenyl)propan-2-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.